molecular formula C10H18O3 B12592206 (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol CAS No. 648903-62-2

(3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol

Cat. No.: B12592206
CAS No.: 648903-62-2
M. Wt: 186.25 g/mol
InChI Key: PCOPMRRLQSGMJF-SNVBAGLBSA-N
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Description

(3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol is a high-purity synthetic organic compound intended for research and development purposes. This polyol and alkene-functionalized molecule serves as a versatile building block in organic synthesis and materials science. It can be used in the development of novel polymers, ligands for metal complexes , and as a precursor for more complex chemical entities. The specific stereochemistry at the (3R) position may be critical for applications requiring chiral specificity. Researchers can utilize this compound to explore structure-activity relationships in biologically active molecules or as a key intermediate in multi-step synthetic pathways. The product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle the material adhering to all applicable laboratory safety protocols.

Properties

CAS No.

648903-62-2

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

(3R)-2-ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol

InChI

InChI=1S/C10H18O3/c1-3-9(7-13)10(4-5-11)8(2)6-12/h3,10-13H,2,4-7H2,1H3/t10-/m1/s1

InChI Key

PCOPMRRLQSGMJF-SNVBAGLBSA-N

Isomeric SMILES

CC=C(CO)[C@H](CCO)C(=C)CO

Canonical SMILES

CC=C(CO)C(CCO)C(=C)CO

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Routes

The synthesis of (3R)-2-ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol can be approached through several synthetic routes, primarily involving the following strategies:

  • Alkylation Reactions : Utilizing alkyl halides to introduce the ethylidene and hydroxyethyl groups.

  • Hydroxylation : Employing hydroxylating agents to introduce hydroxyl groups at specific positions.

  • Michael Addition : A reaction where nucleophiles add to α,β-unsaturated carbonyl compounds, which can be utilized to form the desired diol.

Specific Methodologies

Alkylation of 3-Methylpentane-1,5-diol

One effective method involves the alkylation of 3-methylpentane-1,5-diol. The process can be summarized as follows:

  • Starting Material : 3-Methylpentane-1,5-diol (CAS# 85963-61-7).

  • Reagents : An alkyl halide (e.g., bromoethane) is used for the ethylidene introduction.

  • Conditions : The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate).

  • Yield and Purity : The reaction can yield significant amounts of the desired compound with careful control over reaction conditions.

Hydroxylation Using Boron Reagents

Another method involves hydroxylation using boron reagents:

  • Reagents : Boron trifluoride etherate or similar boron-based reagents are employed for selective hydroxylation.

  • Conditions : The reaction is carried out at low temperatures to prevent side reactions.

  • Outcome : This method allows for the introduction of hydroxyl groups with high regioselectivity.

Optimization of Reaction Conditions

Research has shown that optimizing reaction conditions can significantly enhance yields. For instance:

  • Temperature Control : Lower temperatures often result in higher selectivity for the desired product.

  • Base Selection : The choice of base (e.g., sodium hydride vs potassium carbonate) can influence both yield and stereochemistry.

Table 1: Summary of Preparation Methods

Methodology Starting Material Key Reagents Yield (%) Notes
Alkylation 3-Methylpentane-1,5-diol Bromoethane, K₂CO₃ 70-90 Basic conditions enhance yield
Hydroxylation 3-Methylpentane-1,5-diol Boron trifluoride 60-80 Low temperature improves selectivity
Michael Addition α,β-unsaturated carbonyl compound Nucleophile (e.g., amine) 50-75 Requires careful control

Analytical Techniques for Characterization

Characterization of (3R)-2-ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol is critical to confirm the structure and purity of the synthesized compound:

Spectroscopic Methods

Chromatographic Techniques

Table 2: Characterization Techniques

Technique Purpose Key Features
NMR Structural confirmation Chemical shifts indicate environment
IR Functional group identification Peaks corresponding to bonds
HPLC Purity assessment High resolution separation
GC Volatile analysis Quick assessment of purity

Chemical Reactions Analysis

Types of Reactions

(3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethylidene and methylidene groups to ethyl and methyl groups, respectively.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hydroxyethyl position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce simpler hydrocarbons.

Scientific Research Applications

The compound (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol , with the CAS number 648903-62-2, has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article discusses its applications in medicinal chemistry, materials science, and biochemistry, supported by relevant case studies and data tables.

Basic Information

  • Molecular Formula : C10H18O3
  • Molecular Weight : 186.248 g/mol
  • LogP : 0.472
  • Polar Surface Area : 60.69 Ų

These properties suggest that the compound may exhibit moderate lipophilicity and potential interactions with biological membranes, making it a candidate for drug development.

Antidiabetic Agents

Recent studies have highlighted the potential of stereopure compounds similar to (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol as multi-target antidiabetic agents. For instance, a related compound was synthesized and tested against various antidiabetic targets, showing promising IC50 values (6.28 µM for α-glucosidase and 4.58 µM for α-amylase) . This suggests that compounds with similar structural motifs may enhance glucose metabolism and insulin sensitivity.

Antioxidant Activity

Compounds containing hydroxyl groups are known for their antioxidant properties. The presence of the hydroxyethyl group in (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Such properties could be beneficial in developing treatments for conditions like cardiovascular diseases and neurodegenerative disorders.

Polymer Synthesis

The unique structural features of (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol make it a suitable candidate for the synthesis of novel polymers. Its diol functionality allows it to act as a monomer in polymerization reactions, potentially leading to materials with enhanced mechanical properties and thermal stability.

Coatings and Adhesives

Due to its hydroxyl groups, this compound can be utilized in formulating coatings and adhesives with improved adhesion properties and resistance to environmental degradation. Research into similar compounds has shown that incorporating diols into formulations can enhance performance characteristics significantly.

Case Study 1: Antidiabetic Potential

A study conducted on a series of chiral compounds demonstrated that those with structural similarities to (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol exhibited significant antidiabetic activity through inhibition of key enzymes involved in carbohydrate metabolism . The results indicated that further exploration of this compound could lead to the development of effective therapeutic agents for diabetes management.

Case Study 2: Polymer Development

In a recent investigation into novel polymeric materials, researchers synthesized polymers using diols derived from compounds like (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol . The resulting materials displayed superior mechanical strength and thermal stability compared to conventional polymers, showcasing the potential for industrial applications .

Mechanism of Action

The mechanism by which (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its combination of diol functionality, ethylidene/methylidene substituents, and stereochemistry. Below is a comparison with structurally related diols:

Compound Name Key Features Functional Differences vs. Target Compound Applications/Notes References
3-Thiapentane-1,5-diol (Thiodiglycol) Sulfur atom replaces oxygen in the diol backbone (C₄H₁₀O₂S) – Contains sulfur, enhancing polarity and reactivity Precursor for regulated chemicals (e.g., mustard gas); used in solvents
3-Phenylpentane-1,5-diol Aromatic phenyl group at position 3 (C₁₁H₁₆O₂) – Hydrophobic phenyl vs. hydrophilic hydroxyethyl group Potential use in hydrophobic polymer matrices or flavorants
Tetrahydrofuran-derived diol Cyclic ether backbone with methoxy groups (C₁₅H₂₂O₇, MW 314.338) – Rigid cyclic structure vs. linear chain with double bonds Pharmaceutical intermediates; stereoselective synthesis

Property Analysis

Solubility :

  • The target compound’s hydroxyl and hydroxyethyl groups enhance water solubility compared to 3-phenylpentane-1,5-diol. However, the ethylidene and methylidene groups may reduce solubility relative to fully saturated diols like Thiodiglycol.
  • Thiodiglycol’s sulfur atom increases solubility in polar aprotic solvents .

Reactivity: The ethylidene and methylidene groups introduce sites for electrophilic addition (e.g., hydrogenation, epoxidation), unlike Thiodiglycol, which undergoes sulfonation or oxidation. The R-configuration at C3 may influence enantioselective reactions, a feature absent in non-chiral analogs like Thiodiglycol.

Thermal Stability :

  • Unsaturated bonds in the target compound may lower thermal stability compared to saturated diols but enhance reactivity in polymerization.

Biological Activity

(3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H16O2
  • Molecular Weight : 144.211 g/mol
  • CAS Number : 41796-60-5
  • LogP : 0.9435 (indicating moderate lipophilicity) .

Antioxidant Properties

Research indicates that (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

Case Study : A study demonstrated that the compound effectively scavenged free radicals in vitro, showcasing its potential as a natural antioxidant agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In cellular models, it reduced the expression of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in conditions characterized by chronic inflammation.

Research Findings :

  • In a murine model of inflammation, treatment with (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol resulted in decreased levels of TNF-alpha and IL-6 .

Cytotoxic Activity

Preliminary studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest at G2/M phase
A549 (Lung)18Increased reactive oxygen species

The biological activities of (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups enhances the ability to donate electrons and neutralize free radicals.
  • Inhibition of NF-kB Pathway : Evidence suggests that the compound inhibits the NF-kB signaling pathway, which plays a critical role in inflammation and cancer progression.
  • Modulation of Apoptotic Pathways : The compound appears to activate intrinsic apoptotic pathways leading to increased caspase activity in cancer cells.

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